Cas no 100646-52-4 ((S)-Quizalofop Ethyl)

(S)-Quizalofop Ethyl is a selective herbicide belonging to the aryloxyphenoxypropionate class, specifically targeting grass weeds in broadleaf crops. Its chiral (S)-enantiomer exhibits superior herbicidal activity compared to the racemic mixture, enabling effective post-emergence control at lower application rates. The compound inhibits acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in susceptible grasses. Key advantages include high selectivity for crops such as soybeans, cotton, and peanuts, rapid absorption by foliage, and rainfastness within hours of application. Its systemic action ensures thorough translocation to meristematic tissues. (S)-Quizalofop Ethyl is particularly valued for resistance management in grass weed populations due to its optimized enantiomeric purity and reduced environmental load.
(S)-Quizalofop Ethyl structure
(S)-Quizalofop Ethyl structure
Product Name:(S)-Quizalofop Ethyl
CAS No:100646-52-4
MF:C19H17ClN2O4
MW:372.802284002304
CID:97613
PubChem ID:92423
Update Time:2025-08-02

(S)-Quizalofop Ethyl Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester,(S)-
    • (S)-quizalofop-ethyl
    • CHEBI:137939
    • ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
    • Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester,
    • 100646-52-4
    • ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propionate
    • (S)-Quizalofop ethyl
    • DTXSID701019556
    • Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2S)-
    • (S)-Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoate
    • ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
    • (S)-Quizalofop Ethyl
    • Inchi: 1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m0/s1
    • InChI Key: OSUHJPCHFDQAIT-LBPRGKRZSA-N
    • SMILES: ClC1C=CC2C(C=1)=NC=C(N=2)OC1C=CC(=CC=1)O[C@H](C(=O)OCC)C

Computed Properties

  • Exact Mass: 372.08781
  • Monoisotopic Mass: 372.0876847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • PSA: 70.54

(S)-Quizalofop Ethyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
Q164650-50mg
(S)-Quizalofop Ethyl
100646-52-4
50mg
$ 184.00 2023-09-06
TRC
Q164650-250mg
(S)-Quizalofop Ethyl
100646-52-4
250mg
$ 827.00 2023-09-06
TRC
Q164650-500mg
(S)-Quizalofop Ethyl
100646-52-4
500mg
$ 1466.00 2023-09-06

Additional information on (S)-Quizalofop Ethyl

Professional Introduction to (S)-Quizalofop Ethyl (CAS No. 100646-52-4)

The compound (S)-Quizalofop Ethyl (CAS No. 100646-52-4) is a significant molecule in the field of agrochemicals, particularly within the realm of herbicides. This compound has garnered attention due to its unique properties and applications in modern agriculture. In this article, we will delve into its chemical structure, synthesis, biological activity, and recent advancements in its application and research.

Chemical Structure and Synthesis

(S)-Quizalofop Ethyl belongs to the class of substituted pyridine derivatives, which are widely studied for their herbicidal properties. The molecule features a chiral center at the pyridine ring, which is critical for its biological activity. The ethyl ester group attached to the pyridine ring plays a pivotal role in enhancing its stability and bioavailability. Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce environmental impact. Researchers have explored various catalytic methods, including asymmetric catalysis, to achieve high enantiomeric excess during the synthesis process.

Biological Activity and Mechanism of Action

(S)-Quizalofop Ethyl exhibits potent herbicidal activity against a wide range of weeds, making it a valuable tool in crop protection. Its mechanism of action involves inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to disrupted protein synthesis and ultimately plant death. Recent research has highlighted the compound's selectivity towards certain weed species, which is crucial for minimizing off-target effects in agricultural settings.

Applications in Agriculture

The application of (S)-Quizalofop Ethyl in agriculture has been extensively studied, with recent findings emphasizing its effectiveness in controlling invasive weed species that are resistant to conventional herbicides. Its ability to target specific weeds without adversely affecting crops makes it an ideal candidate for integrated pest management (IPM) strategies. Field trials have demonstrated its efficacy under various environmental conditions, including different soil types and climatic zones.

Environmental Impact and Safety Profile

Environmental safety is a critical consideration when evaluating any agrochemical. Studies on (S)-Quizalofop Ethyl have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. However, further research is needed to assess its long-term impact on non-target organisms and soil microbiota. Regulatory agencies have also emphasized the importance of proper application techniques to minimize runoff and leaching into water bodies.

Recent Research Advances

Recent advancements in the study of (S)-Quizalofop Ethyl include investigations into its interaction with other herbicides for potential synergistic effects. Researchers have explored combination treatments that enhance weed control while reducing the overall chemical load applied to fields. Additionally, there has been growing interest in understanding the molecular basis of herbicide resistance mechanisms in weeds, which could lead to more effective use of (S)-Quizalofop Ethyl in sustainable agricultural practices.

Conclusion

(S)-Quizalofop Ethyl (CAS No. 100646-52-4) stands as a testament to the ongoing innovation in agrochemical development. Its unique properties, coupled with recent research advancements, position it as a key player in modern weed management systems. As agricultural challenges continue to evolve, further exploration into its applications and environmental impact will be essential to harnessing its full potential while ensuring sustainable practices.

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